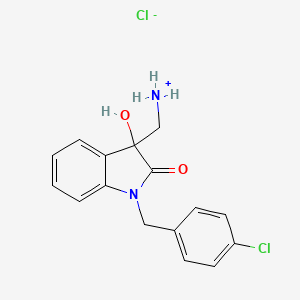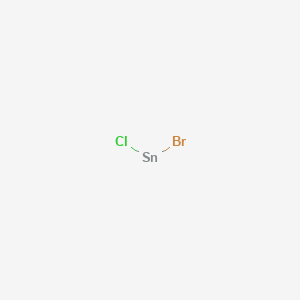
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an indolinone core, a p-chlorobenzyl group, and an aminomethyl substituent, making it a valuable molecule for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the indolinone core. One common method includes the condensation of p-chlorobenzaldehyde with an appropriate indole derivative under acidic conditions to form the intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and yield. Purification steps such as crystallization, filtration, and drying are crucial to obtain the compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the indolinone core or the p-chlorobenzyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted indolinones, aminomethyl derivatives, and chlorobenzyl-modified compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.
科学的研究の応用
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein binding, and cellular assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 3-Aminomethyl-1-(p-chlorobenzyl)piperidine
- 3-Aminomethyl-1-(p-chlorobenzyl)-2-oxindole
- 3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindole
Uniqueness
3-Aminomethyl-1-(p-chlorobenzyl)-3-hydroxyindolin-2-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness.
特性
CAS番号 |
32177-63-2 |
|---|---|
分子式 |
C16H16Cl2N2O2 |
分子量 |
339.2 g/mol |
IUPAC名 |
[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxoindol-3-yl]methylazanium;chloride |
InChI |
InChI=1S/C16H15ClN2O2.ClH/c17-12-7-5-11(6-8-12)9-19-14-4-2-1-3-13(14)16(21,10-18)15(19)20;/h1-8,21H,9-10,18H2;1H |
InChIキー |
PCONFMYEEDYQMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(C[NH3+])O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)


![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)



![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)

![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)
